molecular formula C20H16F3NO4 B13575973 (1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13575973
M. Wt: 391.3 g/mol
InChI Key: DLEKXVBHTUCVFR-LPHOPBHVSA-N
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Description

(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring, a trifluoromethyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like tetrahydrofuran (THF) to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or halides .

Scientific Research Applications

(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc protecting group allows for selective deprotection and functionalization, enabling the compound to act as a versatile building block in organic synthesis. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid stands out due to its unique combination of a cyclopropane ring, a trifluoromethyl group, and an Fmoc protecting group. This combination imparts distinct chemical and physical properties, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C20H16F3NO4

Molecular Weight

391.3 g/mol

IUPAC Name

(1S,2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C20H16F3NO4/c21-20(22,23)16-9-19(16,17(25)26)24-18(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,24,27)(H,25,26)/t16-,19-/m0/s1

InChI Key

DLEKXVBHTUCVFR-LPHOPBHVSA-N

Isomeric SMILES

C1[C@@H]([C@@]1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Canonical SMILES

C1C(C1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Origin of Product

United States

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